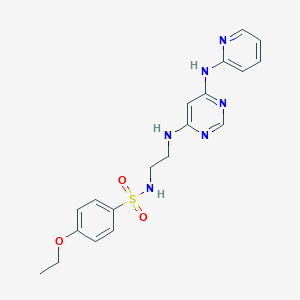
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H13ClN2O3 and its molecular weight is 328.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
The compound 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide has been explored in various studies for its role in chemical syntheses and the formation of other compounds. For example, Perkins et al. (2003) discussed its use in the annulation of heterocyclic compounds, highlighting its potential in creating diverse molecular structures (Perkins et al., 2003). Similarly, Moskvina et al. (2015) demonstrated its utility in the condensation reactions leading to the formation of isoflavones and various heterocycles (Moskvina et al., 2015).
Radiotracer Development for PET Imaging
Katoch-Rouse and Horti (2003) explored the synthesis of a derivative of this compound for use as a radiotracer in positron emission tomography (PET) imaging. This research is significant for the development of diagnostic tools in neuroscience and oncology (Katoch-Rouse & Horti, 2003).
Crystallography and Structural Analysis
The compound has also been a subject of interest in crystallography and structural analysis. Quiroga et al. (1999) conducted studies on pyrazolo[3,4-b]pyridines related to this compound, providing insights into their crystal structures and chemical behavior (Quiroga et al., 1999). Al-Hourani et al. (2015) further investigated the crystal structure of tetrazole derivatives, contributing to the understanding of molecular interactions and stability (Al-Hourani et al., 2015).
Biochemical Applications
In the biochemical domain, Viji et al. (2020) analyzed a similar compound for its antimicrobial and anticancer properties, using quantum chemical calculations and molecular docking studies. This research underscores the potential pharmaceutical applications of such compounds (Viji et al., 2020).
Potential Antidepressant Properties
Palaska et al. (2001) investigated the antidepressant activities of pyrazoline derivatives related to this compound, providing a foundation for future research in neuropsychopharmacology (Palaska et al., 2001).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)19-17(21)16-10-15(20-23-16)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPJJVFCCCOBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B2371537.png)
![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)

